2-Oxo-2-phenylethyl benzenesulfonate

Description

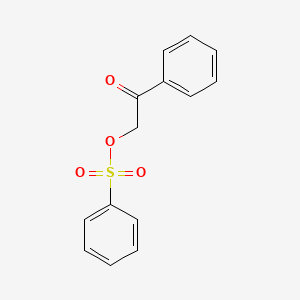

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenacyl benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c15-14(12-7-3-1-4-8-12)11-18-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJABPYBQCMMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629867 | |

| Record name | 2-Oxo-2-phenylethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98475-06-0 | |

| Record name | 2-Oxo-2-phenylethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 Oxo 2 Phenylethyl Benzenesulfonate

Nucleophilic Substitution Reactions Involving the Sulfonate Leaving Group

The benzenesulfonate (B1194179) group is an effective leaving group due to the stability of the resulting benzenesulfonate anion, which is the conjugate base of a strong acid. pitt.edu This property facilitates nucleophilic substitution reactions at the α-carbon of the ketone. These reactions are crucial for the synthesis of a wide range of phenacyl derivatives.

Nucleophilic substitution reactions on phenacyl compounds, including 2-Oxo-2-phenylethyl benzenesulfonate, typically proceed via a concerted SN2 (Substitution Nucleophilic Bimolecular) mechanism. pitt.educhemistrysteps.com This mechanism involves a single step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.com

The key features of the SN2 reaction are:

Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile, resulting in second-order kinetics. pitt.edu

Stereochemistry: The reaction proceeds with an inversion of configuration at the chiral center, if one is present. This is a consequence of the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. chemistrysteps.commasterorganicchemistry.com

Transition State: The reaction passes through a high-energy transition state in which the central carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. pitt.edumasterorganicchemistry.com

Studies on the reaction of substituted phenacyl arenesulfonates with pyridines in acetone (B3395972) have shown that the mechanism can be influenced by external factors such as pressure. Increasing pressure can shift the transition state, suggesting a movement from an associative SN2 to a late-type SN2 mechanism. koreascience.kr

The rate of SN2 reactions involving phenacyl derivatives is significantly influenced by the electronic nature of substituents on the phenacyl ring, the benzenesulfonate leaving group, and the nucleophile. These effects are often quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). The slope of this correlation, the Hammett ρ value, indicates the sensitivity of the reaction to electronic effects. koreascience.krresearchgate.net

Substituents on the Phenacyl Group (Z-C₆H₄CO-): Electron-withdrawing groups on the phenacyl ring increase the electrophilicity of the α-carbon, accelerating the rate of nucleophilic attack. This results in a positive ρ value. For instance, in reactions of para-substituted phenacyl bromides with benzoate (B1203000) ions, the ρ value is approximately 1.05, indicating that electron-withdrawing substituents enhance the reaction rate. rsc.org

Substituents on the Benzenesulfonate Leaving Group (X-C₆H₄SO₃-): Electron-withdrawing substituents on the arenesulfonate ring increase the stability of the leaving group anion, thereby increasing the reaction rate. This is reflected in a positive ρX value. koreascience.kr

Substituents on the Nucleophile (Y-Nu): Electron-releasing groups on the nucleophile generally increase its nucleophilicity and accelerate the reaction. For example, in the reaction of phenacyl bromide with substituted thiazolidines, electron-releasing groups on the nucleophile facilitate the reaction, yielding a negative ρ value of -1.93 at 43.0°C. researchgate.net In reactions with substituted pyridines, a more negative ρY value indicates a greater degree of bond formation in the transition state. koreascience.kr

The interplay of these substituent effects allows for the fine-tuning of reactivity and provides insight into the structure of the transition state. koreascience.kr

| Reaction System | Substituent Location | Hammett ρ Value | Interpretation |

|---|---|---|---|

| Phenacyl Bromides + Benzoate Ion rsc.org | Phenacyl Ring | ~1.05 | Electron-withdrawing groups accelerate the reaction. |

| Phenacyl Bromides + Thiazolidines researchgate.net | Nucleophile Ring | -1.93 | Electron-releasing groups on the nucleophile accelerate the reaction. |

| Phenacyl Benzenesulfonates + Pyridines koreascience.kr | Phenacyl Ring (ρZ) | Positive, increases with pressure | Electron-withdrawing groups accelerate the reaction; sensitivity increases with pressure. |

| Phenacyl Benzenesulfonates + Pyridines koreascience.kr | Benzenesulfonate Ring (ρX) | Positive, increases with pressure | Electron-withdrawing groups stabilize the leaving group, accelerating the reaction. |

Reactions at the Carbonyl Center

The carbonyl group in this compound is an electrophilic center susceptible to attack by nucleophiles. It also enables the formation of enol or enolate intermediates, which are key to its tautomeric and other reactive properties.

The carbonyl carbon of the phenacyl ketone can undergo nucleophilic addition reactions. A notable example is the domino reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines in the presence of trimethylaluminum (B3029685) (Me₃Al). nih.gov In this process, the amine first adds to the carbonyl group. This is followed by an intramolecular cyclization where the nitrogen attacks the nitrile group, leading to the efficient synthesis of substituted 1-aminoisoquinolines. nih.gov Although the substrate is a benzonitrile (B105546) derivative, the initial step highlights the reactivity of the 2-oxo-2-phenylethyl carbonyl group towards nucleophilic addition.

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-bond. vanderbilt.edu

The equilibrium generally favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. vanderbilt.edu The enolization process can be catalyzed by both acids and bases. pearson.compearson.com

Base-Catalyzed Enolization: A base removes a proton from the α-carbon to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol. pearson.com

Acid-Catalyzed Enolization: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A weak base (like water) then removes a proton from the α-carbon, forming the enol. pearson.com

Kinetic and equilibrium studies on related compounds like 2-phenacylpyrazine have determined the tautomeric constant (KE = [enol]/[keto]). For 2-phenacylpyrazine in aqueous solution, the pKE is 2.05, indicating that the keto form is about 100 times more stable than the enol form. rsc.org The presence of different heterocyclic or aryl groups adjacent to the carbonyl can influence this equilibrium. researchgate.net

| Compound | Tautomeric Constant (pKE) | Relative Stability |

|---|---|---|

| 2-Phenacylpyrazine rsc.org | 2.05 | Keto form is ~112 times more stable |

| General Phenylacetyl/Phenacyl Ketones researchgate.net | Varies with structure | Keto form is generally favored |

Cyclization and Rearrangement Pathways

The dual functionality of this compound and its derivatives allows for intramolecular reactions, leading to the formation of cyclic structures or rearranged products. As previously mentioned, the addition of amines to 2-(2-oxo-2-phenylethyl)benzonitriles initiates a domino sequence culminating in an intramolecular cyclization to form 1-aminoisoquinolines. nih.gov This reaction demonstrates how the carbonyl group and a suitably positioned reactive group can cooperate to build complex heterocyclic systems. nih.gov

In other related systems, rearrangement pathways are also possible. For instance, compounds containing a benzyloxy group can undergo a koreascience.krresearchgate.net-Wittig rearrangement under strong base conditions, where a benzyl (B1604629) group migrates. mdpi.com While not directly observed for this compound itself in the reviewed literature, the structural similarity suggests that under specific basic conditions, rearrangement pathways involving the phenacyl or benzenesulfonate moieties could potentially be induced.

Intramolecular Cyclization Reactions

This compound possesses a reactive bifunctional scaffold conducive to intramolecular cyclization reactions, primarily driven by the presence of a nucleophilic center within the same molecule that can attack the electrophilic α-carbon of the ketone, facilitated by the excellent leaving group ability of the benzenesulfonate anion. The outcome of such reactions is the formation of various heterocyclic ring systems, the nature of which is dictated by the identity of the intramolecular nucleophile.

A well-documented analogy involves the Me3Al-mediated domino nucleophilic addition/intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. In this process, the initial condensation of the amine with the ketone is followed by an intramolecular cyclization initiated by the nucleophilic attack of the newly formed amino group onto the carbon atom of the nitrile. While the substrate is different, the underlying principle of an intramolecular nucleophilic attack on an electrophilic center within the phenacyl moiety is directly applicable.

In the case of a hypothetical substrate containing a suitably positioned internal nucleophile (e.g., a hydroxyl or amino group) on the phenyl ring of the 2-oxo-2-phenylethyl moiety, a similar intramolecular cyclization can be envisaged. The reaction would proceed via an intramolecular SN2 displacement of the benzenesulfonate leaving group.

Table 1: Proposed Intramolecular Cyclization Reactions of Substituted this compound

| Nucleophile | Proposed Product | Reaction Type |

| ortho-Hydroxyphenyl | 2-Benzofuranone derivative | Intramolecular O-alkylation |

| ortho-Aminophenyl | Indole-2-one derivative | Intramolecular N-alkylation |

| ortho-Thiophenyl | 2-Benzothiophenone derivative | Intramolecular S-alkylation |

The proposed mechanism for the formation of a 2-benzofuranone derivative from a hypothetical ortho-hydroxysubstituted this compound would involve the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as the internal nucleophile. This is followed by an intramolecular attack on the α-carbon, displacing the benzenesulfonate group.

Ring-Forming Transformations

This compound serves as a valuable precursor in various ring-forming transformations, leading to the synthesis of a diverse range of heterocyclic compounds. These reactions typically involve the reaction of the phenacyl benzenesulfonate with an external binucleophilic reagent, where one nucleophilic center reacts with the carbonyl group and the other displaces the benzenesulfonate leaving group.

A notable example is the synthesis of trisubstituted oxazoles. While the direct use of this compound is not explicitly detailed, the reaction of analogous 2-oxo-1,2-diphenylethyl acetate (B1210297) with thiourea (B124793) provides a strong model for this transformation. In this reaction, the acetate acts as the leaving group. Given that benzenesulfonate is a superior leaving group compared to acetate, a similar or even more efficient reaction can be expected with this compound.

The proposed reaction would involve the initial reaction of an amide or thioamide with the carbonyl group of the phenacyl moiety, followed by an intramolecular cyclization via nucleophilic attack of the oxygen or sulfur atom on the α-carbon, leading to the displacement of the benzenesulfonate group and the formation of the oxazole (B20620) or thiazole (B1198619) ring, respectively.

Table 2: Plausible Ring-Forming Reactions Involving this compound

| Reagent | Heterocyclic Product | Key Intermediate |

| Amide (e.g., benzamide) | 2,5-Diphenyloxazole | N-(2-oxo-2-phenylethyl)benzamide |

| Thioamide (e.g., thiobenzamide) | 2,5-Diphenylthiazole | N-(2-oxo-2-phenylethyl)thiobenzamide |

| Hydrazine derivative | Dihydropyridazine derivative | Hydrazone intermediate |

These transformations highlight the versatility of this compound as a building block in heterocyclic synthesis, owing to its two reactive sites.

Electrophilic and Radical Processes

While the reactivity of this compound is dominated by nucleophilic substitution at the α-carbon, the potential for electrophilic and radical processes also exists, although they are less commonly reported for this specific compound.

Electrophilic Processes:

The aromatic rings of this compound can undergo electrophilic aromatic substitution. The phenyl ring of the phenacyl group is deactivated by the electron-withdrawing carbonyl group, directing incoming electrophiles to the meta position. Conversely, the phenyl ring of the benzenesulfonate group is also deactivated by the sulfonate group, which is also a meta-directing group.

The α,β-unsaturated system of the enol form of the ketone could potentially undergo electrophilic addition reactions. However, under typical electrophilic addition conditions (e.g., addition of HX), protonation of the carbonyl oxygen is more likely, followed by nucleophilic attack at the carbonyl carbon.

Radical Processes:

The involvement of this compound in radical processes is plausible, particularly through the homolytic cleavage of the C-S bond or C-H bonds α to the carbonyl group under photolytic or thermolytic conditions with a suitable radical initiator.

Radical cyclization reactions are a powerful tool in organic synthesis for the formation of cyclic compounds. While direct examples involving this compound are scarce, the general principles of radical cyclization can be applied. For a radical cyclization to occur, a radical would need to be generated on a side chain attached to the molecule, which could then add to one of the aromatic rings or the carbonyl group in an intramolecular fashion.

For instance, a hypothetical derivative of this compound bearing an unsaturated side chain could undergo a radical-initiated cyclization. The generation of a radical on the side chain could lead to an intramolecular attack on the phenyl ring of the phenacyl group, followed by rearomatization to yield a polycyclic system. The feasibility and regioselectivity of such a reaction would depend on the length and nature of the linker and the stability of the resulting radical intermediates.

Applications of 2 Oxo 2 Phenylethyl Benzenesulfonate As a Synthetic Intermediate and Building Block

Precursor in Heterocycle Synthesis

The structural features of 2-oxo-2-phenylethyl benzenesulfonate (B1194179), particularly the presence of a reactive carbonyl group and a good leaving group (benzenesulfonate), make it an adept precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.

Phenacyl derivatives, a class to which 2-oxo-2-phenylethyl benzenesulfonate belongs, are instrumental in the synthesis of several important heterocyclic scaffolds. researchgate.net

Imidazoles: While direct synthesis routes using this compound are not extensively detailed in readily available literature, the analogous reactivity of α-haloketones in reactions like the Debus-Radziszewski synthesis suggests its potential. In such a reaction, the phenacyl moiety would provide a two-carbon unit that condenses with an aldehyde and ammonia (B1221849) to form the imidazole (B134444) ring.

Oxazoles: The formation of oxazoles from 2-acylamino-ketones is a well-established method known as the Robinson-Gabriel synthesis. nih.govnih.gov this compound can be envisioned as a precursor to the required 2-acylamino-ketone through nucleophilic substitution of the benzenesulfonate group by an amide. Subsequent acid-catalyzed cyclodehydration would then yield the corresponding oxazole (B20620). This approach is valuable for creating 2,4,5-trisubstituted oxazoles, which are present in various biologically active natural products. researchgate.net

Benzoxazepines: The synthesis of benzoxazepine derivatives can be achieved through the reaction of 2-aminophenols with suitable bifunctional synthons. rsc.org In this context, this compound can serve as an electrophilic partner. The reaction would likely proceed via initial N-alkylation of the 2-aminophenol, followed by an intramolecular cyclization involving the hydroxyl group and the ketone, or a subsequent intramolecular condensation to form the seven-membered benzoxazepine ring.

The reactivity of this compound also extends to the construction of more complex fused and spirocyclic systems.

Isoquinolines: The synthesis of isoquinolines often relies on classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions, which typically involve the cyclization of β-phenylethylamine derivatives. pharmaguideline.com While not a direct starting material for these classical routes, this compound can be a precursor to key intermediates. For instance, derivatives of 2-oxo-2-phenylethylbenzonitriles can undergo intramolecular cyclization with amines to afford substituted 1-aminoisoquinolines. nih.gov Furthermore, copper-catalyzed intramolecular cyclization of ortho-alkynylaryl oxime derivatives provides a modern route to isoquinolines, highlighting the versatility of cyclization strategies that could potentially be adapted for derivatives of this compound. utas.edu.aubldpharm.com

Spirocyclic Systems: Spiro heterocycles are a class of compounds with unique three-dimensional structures that are of significant interest in drug discovery. rsc.org The synthesis of these complex scaffolds can involve intramolecular cyclization reactions where a new ring is formed at a spiro center. While specific examples utilizing this compound are not prevalent, the general reactivity of α-sulfonyloxyketones suggests their potential in forming spirocyclic structures through intramolecular alkylation or cycloaddition reactions. Microwave-assisted multicomponent reactions have emerged as a powerful tool for assembling complex spiro heterocycles, a strategy that could potentially incorporate reactive intermediates derived from this compound. rsc.org

Role in Complex Molecule Construction

Beyond the synthesis of fundamental heterocyclic systems, this compound and related compounds serve as crucial intermediates in the assembly of more intricate molecular architectures, including natural products and pharmacologically active scaffolds.

Indolizidine alkaloids are a class of natural products exhibiting a wide range of biological activities. rsc.org Their synthesis often involves the construction of a bicyclic nitrogen-containing core. While a direct application of this compound in the synthesis of indolizidine alkaloids is not prominently documented, phenacyl derivatives are known to be involved in key bond-forming reactions that can lead to such structures. For instance, the Pictet-Spengler reaction, a powerful tool for constructing isoquinoline (B145761) and β-carboline skeletons, can be employed in the synthesis of complex alkaloids. organic-chemistry.orgnih.gov It is conceivable that a suitably functionalized phenacyl derivative could participate in a Pictet-Spengler type condensation to form an intermediate that is then further elaborated to the indolizidine scaffold. The synthesis of phenanthroindolizidine alkaloids, for example, has been achieved through various innovative cyclization strategies, indicating the ongoing development of new methods for constructing such complex heterocyclic systems. nih.gov

The structural motifs accessible from this compound are prevalent in a wide array of pharmacologically active compounds. The benzenesulfonamide (B165840) moiety, in particular, is a well-known pharmacophore.

The following table provides examples of biologically active scaffolds that can be conceptually derived from or are related to structures synthesized using this compound as a building block.

| Scaffold | Compound Class | Pharmacological Activity |

| Benzenesulfonamide | 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Carbonic anhydrase inhibitor nih.gov |

| Benzoxazolone | 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone | Analgesic rsc.org |

| Pyrazolyl benzenesulfonamide | Various derivatives | Anti-inflammatory, Analgesic researchgate.net |

| Benzothiazole sulfonyl derivatives | 2-(benzylsulfonyl)benzothiazole | Antifungal semanticscholar.org |

These examples underscore the importance of the sulfonamide group in medicinal chemistry and highlight the potential of this compound as a starting material for the synthesis of new therapeutic agents. mdpi.com

Photochemistry and Protecting Group Strategies

The phenacyl group, a key component of this compound, is a well-known photolabile protecting group. wikipedia.org This property allows for the "caging" of a functional group, which can then be released upon irradiation with light. This strategy offers precise spatial and temporal control over the activation of a molecule, a feature that is highly valuable in chemical biology and materials science.

The photochemistry of α-sulfonyloxyketones involves the formation of an α-keto carbonium ion upon photolysis. This reactive intermediate can then undergo various reactions, including intramolecular cyclizations and solvent trapping. Phenacyl protecting groups are particularly effective for protecting sulfonates, phosphates, and carboxylates. nih.govwikipedia.org The release of the protected group typically occurs with high quantum yields and on a very fast timescale (nanoseconds), making these protecting groups suitable for time-resolved studies of biological processes. nih.gov While the p-hydroxyphenacyl group has been extensively studied for its favorable photochemical properties, the fundamental phenacyl scaffold present in this compound also exhibits this useful photoreactivity. researchgate.net

Advanced Spectroscopic and Crystallographic Analysis for Structural Elucidation of 2 Oxo 2 Phenylethyl Benzenesulfonate

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 2-Oxo-2-phenylethyl benzenesulfonate (B1194179) is not publicly available, extensive analysis of closely related analogues, such as 2-Oxo-2-phenylethyl benzoate (B1203000) nih.gov and 2-oxo-2-phenylethyl diisopropylcarbamate nih.gov, allows for a detailed and accurate prediction of its solid-state architecture. These analogues provide a strong foundation for understanding the molecule's conformation, bond angles, and the non-covalent interactions that dictate its crystal packing.

Analysis of Molecular Conformation and Dihedral Angles

The molecular conformation of 2-Oxo-2-phenylethyl benzenesulfonate is largely defined by the rotational freedom around the C-O and S-O single bonds. In analogous structures, the ester and sulfonate moieties adopt specific orientations to minimize steric hindrance.

A critical parameter is the dihedral angle between the planar phenyl ring of the benzoyl group and the plane of the adjacent ester or sulfonate group. In the analogous compound, 2-Oxo-2-phenylethyl benzoate, the two terminal phenyl rings are oriented nearly perpendicular to each other, with a measured dihedral angle of 86.09 (9)°. nih.gov Similarly, in 2-oxo-2-phenylethyl diisopropylcarbamate, the benzoyl group and the urethane (B1682113) function are almost perpendicular, subtending a dihedral angle of 88.97 (5)°. nih.gov Another related structure, 4-(acetylamino)phenyl benzenesulfonate, shows a dihedral angle of 71.57 (5)° between its two aromatic rings. researchgate.net

Based on these data, it is predicted that the phenacyl and benzenesulfonate moieties in this compound also adopt a nearly orthogonal conformation. This arrangement minimizes steric repulsion between the bulky phenyl groups, representing the most stable solid-state conformation. The key torsion angles defining this structure would be O=C–C–O and C–O–S–C.

Table 1: Crystallographic Data for Analogues of this compound

| Parameter | 2-Oxo-2-phenylethyl benzoate nih.gov | 2-oxo-2-phenylethyl diisopropylcarbamate nih.gov |

|---|---|---|

| Molecular Formula | C₁₅H₁₂O₃ | C₁₅H₂₁NO₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Key Dihedral Angle (°) | 86.09 (9) (between phenyl rings) | 88.97 (5) (between benzoyl and urethane planes) |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

In the absence of strong hydrogen bond donors like -OH or -NH groups, the crystal packing of this compound is expected to be governed by weaker intermolecular forces. The primary interactions would be weak C–H⋯O hydrogen bonds and π-π stacking interactions.

The oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups are effective hydrogen bond acceptors. Aromatic and methylene (B1212753) C-H groups can act as donors, leading to a network of C–H⋯O interactions. For instance, in the crystal structure of 2-Oxo-2-phenylethyl benzoate, molecules form dimers through pairs of C–H⋯O hydrogen bonds, creating a distinct R²₂(10) ring motif. nih.gov Similarly, the structure of 2-oxo-2-phenylethyl diisopropylcarbamate features infinite chains and sheets formed by various C–H⋯O interactions. nih.gov It is highly probable that this compound would exhibit similar supramolecular motifs, with the sulfonyl oxygens being particularly strong acceptor sites, leading to a stable, densely packed crystal lattice.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound can be predicted by analyzing its constituent parts. The spectrum is expected to show distinct signals for the methylene protons and the two sets of aromatic protons.

Phenacyl Protons : The aromatic protons of the phenyl ring attached to the carbonyl group are expected to appear in the range of δ 7.5–8.0 ppm. The protons ortho to the electron-withdrawing carbonyl group will be the most deshielded and appear furthest downfield, likely as a doublet or multiplet around δ 7.9–8.0 ppm. The meta and para protons would appear slightly upfield, between δ 7.5 and 7.7 ppm.

Benzenesulfonate Protons : The protons on the benzenesulfonate ring are also in the aromatic region, typically between δ 7.6–7.9 ppm.

Methylene Protons (-CH₂-) : The two protons of the methylene bridge are chemically equivalent and are expected to produce a sharp singlet. This signal would be significantly downfield due to the deshielding effects of the adjacent carbonyl group and the sulfonate ester oxygen. Based on data for related N-(2-oxo-2-phenylethyl)sulfonamides, this singlet is predicted to appear around δ 4.7–4.8 ppm. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (Phenacyl, ortho) | 7.90–8.10 | d or m | 2H |

| Aromatic H (Phenacyl, meta/para) | 7.50–7.70 | m | 3H |

| Aromatic H (Benzenesulfonate) | 7.60–7.90 | m | 5H |

| Methylene H (-O-CH₂-C=O) | ~5.40 | s | 2H |

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Carbonyl Carbon (C=O) : This carbon is highly deshielded and is expected to have a chemical shift in the range of δ 190–195 ppm.

Methylene Carbon (-CH₂-) : The methylene carbon, situated between two electron-withdrawing groups (carbonyl and sulfonate ester), would appear significantly downfield, likely in the range of δ 68–72 ppm.

Aromatic Carbons : The spectrum will show several signals in the aromatic region (δ 125–145 ppm). The quaternary carbons (to which the carbonyl and sulfonyl groups are attached) will have distinct chemical shifts from the protonated carbons. The carbon atom of the benzenesulfonate ring attached to the sulfur atom is expected around δ 140-145 ppm, while the quaternary carbon of the phenacyl ring would be found near δ 134 ppm. The remaining aromatic carbons will appear between δ 127–135 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190–195 |

| Methylene (-O-CH₂-C=O) | 68–72 |

| Aromatic C (ipso, -SO₃) | 140–145 |

| Aromatic C (ipso, -C=O) | 133–136 |

| Aromatic C-H | 127–135 |

Advanced NMR Techniques for Stereochemical Assignment

For unambiguous structural confirmation, two-dimensional (2D) NMR techniques would be employed. Although this molecule is achiral and lacks complex stereochemistry, these methods are crucial for confirming connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment would correlate the ¹H and ¹³C signals, definitively assigning the signal for the methylene carbon to the corresponding methylene proton signal. It would also correlate each aromatic proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is vital for establishing long-range (2-3 bond) correlations. Key expected correlations would include:

A correlation from the methylene protons to the carbonyl carbon, confirming the -CH₂-C=O fragment.

Correlations from the ortho protons of the phenacyl ring to the carbonyl carbon.

A potential, though weaker, correlation from the methylene protons across the ester oxygen to the ipso-carbon of the benzenesulfonate ring, confirming the entire core structure.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment would show couplings between the ortho, meta, and para protons within each aromatic ring, helping to assign the signals within the complex aromatic multiplets.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) : While not critical for stereochemistry in this achiral molecule, a ROESY experiment could show through-space correlations between the methylene protons and the ortho protons of the benzenesulfonate ring, providing evidence consistent with the predicted solution-state conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: an aromatic ketone, a sulfonate ester, and two phenyl rings.

The most prominent peak in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. Due to conjugation with the adjacent phenyl ring, this peak is typically observed at a lower wavenumber, around 1685–1690 cm⁻¹, compared to a simple aliphatic ketone. pressbooks.publibretexts.orgspectroscopyonline.com

The sulfonate group (-SO₂-O-) gives rise to two distinct and strong stretching vibrations. The asymmetric S=O stretch appears at approximately 1350-1360 cm⁻¹, while the symmetric S=O stretch is found near 1175 cm⁻¹. blogspot.comresearchgate.net Additionally, the S-O single bond stretching vibration contributes to strong bands in the 1000–750 cm⁻¹ region. blogspot.com

Vibrations associated with the aromatic rings are also evident. The C-H stretching of the sp²-hybridized carbons in the phenyl groups appears above 3000 cm⁻¹. Complex C=C stretching vibrations within the aromatic rings produce a series of absorptions in the 1600–1450 cm⁻¹ range. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3060 | Medium | Aromatic C-H | Stretch |

| 1685 - 1690 | Strong | Ketone C=O | Stretch |

| 1600 - 1450 | Medium-Weak | Aromatic C=C | Ring Stretch |

| 1350 - 1360 | Strong | Sulfonate S=O | Asymmetric Stretch |

| 1175 - 1180 | Strong | Sulfonate S=O | Symmetric Stretch |

| 1000 - 950 | Strong | Ester C-O | Stretch |

| 1000 - 750 | Strong | Sulfonate S-O | Stretch |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₁₄H₁₂O₄S, the theoretical exact mass of the neutral molecule is calculated to be 276.0456 Da.

HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can measure this mass with an error of less than 5 parts per million (ppm). usp.br This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. Common observed ions include the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Table 2: HRMS Data for this compound (C₁₄H₁₂O₄S)

| Ion Formula | Adduct | Calculated Exact Mass (m/z) |

| [C₁₄H₁₂O₄S] | [M] | 276.0456 |

| [C₁₄H₁₃O₄S]⁺ | [M+H]⁺ | 277.0534 |

| [C₁₄H₁₂NaO₄S]⁺ | [M+Na]⁺ | 299.0354 |

| [C₁₄H₁₂KO₄S]⁺ | [M+K]⁺ | 314.9913 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess

Chromatographic methods are essential for assessing the purity of this compound, separating it from any unreacted starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity analysis. pnrjournal.comnih.gov

The separation is achieved using a nonpolar stationary phase, such as a C18-silica column, and a polar mobile phase. A gradient elution, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile, allows for the effective separation of compounds with varying polarities. pnrjournal.com The phenacyl moiety acts as a strong chromophore, enabling sensitive detection using an ultraviolet (UV) detector, commonly set at a wavelength around 242 nm. nih.gov The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Instrument | HPLC system with UV Detector |

| Column | C18 (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 242 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. usp.brresearchgate.net When hyphenated with mass spectrometry (UPLC-MS), it becomes a powerful tool for both separation and structural confirmation. mdpi.com

A UPLC-MS system can provide detailed information in a single run. The UPLC component separates the target compound from impurities with high efficiency, while the mass spectrometer provides mass data for each eluting peak. nih.gov Using a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF), it is possible to obtain accurate mass measurements for the parent compound and any detected impurities, aiding in their identification. usp.brresearchgate.net This hyphenated technique offers a comprehensive profile of the sample's purity and confirms the identity of the main component simultaneously.

Table 4: Illustrative UPLC-MS Parameters for Analysis

| Parameter | Condition |

| UPLC System | |

| Column | C18 Fused-Core (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45 °C |

| Mass Spectrometer | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | 50 - 1200 m/z |

| Mode | Full Scan / Information-Dependent Acquisition (IDA) |

Computational and Theoretical Studies on 2 Oxo 2 Phenylethyl Benzenesulfonate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in predicting the electronic properties of molecules, offering insights into their reactivity and stability. For a molecule like 2-Oxo-2-phenylethyl benzenesulfonate (B1194179), these methods can map out the distribution of electrons and the energies of molecular orbitals.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to study molecular systems. Ab initio methods are based on first principles, without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a good balance between accuracy and computational cost.

For a molecule with a similar "2-oxo-2-phenylethyl" moiety, namely 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, DFT calculations using the B3LYP functional and a 6-311G++(d,p) basis set have been employed to determine its molecular geometry (bond lengths and angles) and electronic properties. dergipark.org.trresearchgate.net This level of theory is well-suited for systems of this size and can provide reliable insights into the electronic characteristics of 2-Oxo-2-phenylethyl benzenesulfonate.

Such calculations typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. From these calculations, various electronic properties can be derived.

Investigation of Molecular Orbitals and Electron Density

The investigation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In a DFT study of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, the HOMO-LUMO gap was calculated to be 4.343 eV. researchgate.net This value provides an estimate of the electronic excitation energy and chemical reactivity. For this compound, similar calculations would likely show the HOMO localized on the phenyl rings and the LUMO associated with the carbonyl and sulfonate groups, which are the primary sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and sulfonate groups, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

| Property | Calculated Value (for a related compound) | Significance |

| HOMO-LUMO Gap | 4.343 eV | Indicates chemical reactivity and stability |

| Electronegativity (χ) | Varies with method | Measures the ability to attract electrons |

| Chemical Hardness (η) | Varies with method | Resistance to change in electron distribution |

| Chemical Potential (μ) | Varies with method | Escaping tendency of electrons from a system |

The data in this table is based on a DFT study of a related molecule, 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, and is presented for illustrative purposes. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to obtain experimentally.

Transition State Characterization and Reaction Pathway Analysis

The hydrolysis of sulfonate esters, a reaction relevant to this compound, has been a subject of debate regarding whether it proceeds through a concerted or a stepwise mechanism. Computational studies on the alkaline hydrolysis of aryl benzenesulfonates have provided evidence for a two-step mechanism involving a pentavalent intermediate. rsc.org These studies use quantum mechanics/molecular mechanics (QM/MM) calculations to model the reaction in solution.

For the reaction of phenacyl bromide derivatives with sulfur nucleophiles, a concerted SN2 mechanism has been proposed based on kinetic data and structure-reactivity relationships. researchgate.net Computational studies on the nucleophilic substitution of phenacyl bromides with pyridines have also been performed using DFT. researchgate.net These calculations help in characterizing the structure of the transition state, which is the highest energy point along the reaction coordinate. The transition state is a saddle point on the potential energy surface and is characterized by having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Kinetic and Thermodynamic Parameters of Transformations

Computational chemistry can be used to calculate the kinetic and thermodynamic parameters of a reaction, such as the activation energy (ΔG‡) and the reaction energy (ΔG). These parameters are crucial for understanding the feasibility and rate of a chemical transformation.

In a study of the reaction of substituted phenacyl arenesulfonates with pyridines, Hammett correlations were used to analyze the structure of the transition state. koreascience.kr The Hammett equation relates the reaction rate to the electronic properties of the substituents. The magnitude of the Hammett reaction constants (ρ) provides information about the degree of bond formation and bond breaking in the transition state. koreascience.kr

For the solvolysis of 2-phenylethyl benzenesulfonates in methanol-water mixtures, experimental kinetic data, including activation parameters, have been used to support the involvement of a phenyl group-assisted pathway. acs.org Computational studies can complement such experimental work by providing a detailed energetic profile of the reaction, including the energies of reactants, products, intermediates, and transition states.

| Parameter | Method of Determination | Significance |

| Activation Energy (ΔG‡) | Transition State Calculation | Determines the rate of the reaction |

| Reaction Energy (ΔG) | Calculation of reactant and product energies | Determines the spontaneity of the reaction |

| Hammett Constant (ρ) | Correlation of reaction rates with substituent constants | Provides insight into the charge distribution in the transition state |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is crucial for its reactivity and physical properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, rotation around the C-C and C-O single bonds would lead to various conformers with different energies. Computational methods like molecular mechanics or quantum chemistry can be used to calculate the energies of these conformers and identify the most stable ones. For example, in a study of 1,5-Diaryl-3-Oxo-1,4-Pentadiene derivatives, a combination of NMR spectroscopy and quantum chemical calculations was used to determine the predominant conformers in solution. rsc.org

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. lumenlearning.com In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing the observation of molecular motions and conformational changes over time. For this compound, an MD simulation could provide insights into its flexibility, how it interacts with solvent molecules, and its conformational preferences in different environments. While no specific MD simulations on this molecule are reported, studies on related sulfonate esters have been performed to investigate their behavior at interfaces. researchgate.net

| Technique | Information Obtained | Relevance to this compound |

| Conformational Analysis | Relative energies of different conformers | Understanding the preferred 3D structure and its influence on reactivity |

| Molecular Dynamics | Time-dependent molecular motions, interactions with solvent | Predicting dynamic behavior and properties in solution |

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Computational and theoretical studies play a pivotal role in predicting the structure-activity relationships (SAR) of novel chemical entities, offering insights into how molecular modifications can influence biological activity. For this compound, while specific comprehensive SAR studies may be limited, a predictive understanding can be constructed by examining computational analyses of analogous compounds containing the key phenacyl and benzenesulfonate moieties.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, are instrumental in correlating the structural or property descriptors of compounds with their biological activities. An in silico study on a series of sulfonyl-containing compounds with antifungal properties revealed that molecular descriptors derived from Density Functional Theory (DFT) calculations could effectively predict their activity against Botrytis Cinerea. ufv.brresearchgate.net For a predictive SAR model of this compound, key descriptors would likely include both electronic and steric parameters.

Molecular docking simulations further elucidate SAR by predicting the binding affinity and orientation of a ligand within the active site of a biological target. longdom.org For derivatives of this compound, modifications to either the phenyl ring of the phenacyl group or the benzenesulfonate ring would be expected to significantly alter binding interactions.

A predictive SAR analysis for this compound, based on computational studies of related structures, can be summarized as follows:

Table 1: Predicted Structure-Activity Relationships for this compound Derivatives

| Molecular Modification | Predicted Impact on Biological Activity | Rationale from Computational Studies of Analogs |

| Substitution on the Phenacyl Phenyl Ring | ||

| Electron-withdrawing groups (e.g., -Cl, -NO₂) | Potential increase in activity | In related sulfonamide derivatives, such substitutions have been shown to enhance biological activity by altering the electronic properties of the molecule, potentially leading to stronger interactions with target receptors. nih.gov |

| Electron-donating groups (e.g., -CH₃, -OCH₃) | Variable impact; potential for steric hindrance | Depending on the size and position of the substituent, it could either enhance binding through favorable hydrophobic interactions or decrease activity due to steric clashes within a receptor's active site. nih.gov |

| Modifications to the Benzenesulfonate Moiety | ||

| Substitution on the benzenesulfonate phenyl ring | Significant modulation of activity | The "tail approach" in designing enzyme inhibitors suggests that modifications to this region can significantly influence potency and selectivity by interacting with different sub-pockets of the enzyme's active site. nih.gov |

| Altering the sulfonate linker | Potential for altered binding mode and selectivity | Changes in the linker length or flexibility could impact the overall conformation of the molecule, leading to different binding orientations and affinities. |

It is important to note that these predictions are based on computational models and findings from analogous compound series. Experimental validation would be necessary to confirm these predicted structure-activity relationships for this compound.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will likely focus on developing more sustainable and efficient methods for the synthesis of 2-Oxo-2-phenylethyl benzenesulfonate (B1194179) and its analogs. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric, and sometimes hazardous, reagents. The principles of green chemistry are expected to drive innovation in this area.

Key research thrusts will include:

Catalytic Approaches: The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, will be a priority. These methods would replace stoichiometric reagents, leading to higher atom economy and reduced waste generation.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. mdpi.comresearchgate.netrsc.org Investigating the synthesis of 2-Oxo-2-phenylethyl benzenesulfonate in a flow reactor could lead to a more efficient and safer industrial production process. This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. nih.gov

| Sustainable Synthesis Approach | Key Advantages | Potential Research Focus |

|---|---|---|

| Green Catalysis | Reduced waste, higher atom economy, use of non-toxic metals. | Development of novel catalysts for the direct sulfonyloxylation of acetophenone (B1666503). |

| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources. mdpi.comnih.gov | Enzymatic synthesis of chiral 2-hydroxyacetophenone (B1195853) as a precursor. nih.govresearchgate.net |

| Flow Chemistry | Enhanced safety, improved scalability, better process control. mdpi.comresearchgate.netrsc.org | Optimization of reaction conditions for continuous production. researchgate.netthieme-connect.de |

Exploration of Unconventional Reactivity Patterns

This compound possesses multiple reactive sites, making it a versatile substrate for exploring unconventional reactivity patterns beyond standard nucleophilic substitution at the α-carbon. rsc.org Future research is anticipated to delve into its potential in a variety of transformations.

Radical Reactions: The sulfonate group can act as a leaving group in radical-polar crossover reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild, photochemically- or electrochemically-driven conditions. nih.govnih.govbeilstein-journals.orgresearchgate.netcore.ac.uk

Cycloaddition Reactions: The activated carbonyl group and the potential for in-situ generation of reactive intermediates could allow this compound or its derivatives to participate in various cycloaddition reactions, leading to the synthesis of complex heterocyclic structures. nih.govnih.govlibretexts.orgyoutube.comkoreascience.kr

Domino Reactions: The multiple reactive centers in the molecule could be exploited in domino or cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity. mdpi.com This approach is highly desirable for improving synthetic efficiency.

| Unconventional Reactivity | Potential Transformation | Synthetic Utility |

|---|---|---|

| Radical-Polar Crossover | Formation of new C-C and C-heteroatom bonds. nih.govnih.govbeilstein-journals.orgresearchgate.netcore.ac.uk | Access to complex molecular scaffolds from simple precursors. |

| Cycloaddition Reactions | Synthesis of heterocyclic compounds. nih.govnih.govlibretexts.orgyoutube.comkoreascience.kr | Rapid construction of diverse molecular frameworks. |

| Domino Reactions | Multi-step transformations in a single pot. mdpi.com | Increased synthetic efficiency and molecular complexity. |

Integration into Advanced Materials Science

The reactivity of this compound makes it an intriguing building block for the development of advanced materials. The sulfonate group can serve as a leaving group for covalent attachment to polymer backbones or surfaces, while the phenacyl moiety can introduce desirable photophysical properties.

Functional Polymers: Incorporation of this molecule into polymer chains could lead to materials with tailored properties. For instance, the ketone functionality could be used for post-polymerization modification, or the entire molecule could act as a cleavable linker in degradable polymers.

Photoinitiators: The phenacyl group is a known chromophore, and α-sulfonyloxy ketones can generate radicals upon photolysis. This suggests that this compound could be investigated as a photoinitiator for polymerization reactions, with potential applications in coatings, adhesives, and 3D printing.

Stimuli-Responsive Materials: The lability of the C-O bond to the sulfonate group could be exploited in the design of stimuli-responsive materials that degrade or change their properties in response to specific chemical or physical triggers.

| Application in Materials Science | Potential Role of the Compound | Resulting Material Property |

|---|---|---|

| Functional Polymers | Monomer or functionalization agent. | Tunable thermal, mechanical, or optical properties. |

| Photoinitiators | Radical source upon photolysis. | Efficient initiation of polymerization. |

| Stimuli-Responsive Materials | Cleavable linker. | Degradability or property change on demand. |

Catalyst Design and Method Development for Asymmetric Synthesis

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. The development of catalytic asymmetric methods to introduce the benzenesulfonate group onto the α-position of acetophenone would provide access to enantioenriched building blocks.

Organocatalysis: Chiral amines and other organocatalysts have been successfully employed in the asymmetric α-functionalization of ketones. rsc.orgnih.govnih.gov Future work could focus on designing organocatalysts that can effectively control the stereochemistry of the sulfonyloxylation reaction.

Transition Metal Catalysis: Chiral transition metal complexes are powerful tools for asymmetric synthesis. Research in this area would involve the design of novel chiral ligands that can coordinate to a metal center and facilitate the enantioselective transfer of the benzenesulfonyloxy group.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have shown promise in the asymmetric alkylation of ketones. researchgate.netthieme-connect.denih.govresearchgate.net This approach could be adapted for the asymmetric synthesis of this compound, offering a practical and scalable method.

| Asymmetric Synthesis Method | Catalyst Type | Key Research Challenge |

|---|---|---|

| Organocatalysis | Chiral amines, phosphoric acids, etc. rsc.orgnih.govnih.gov | Achieving high enantioselectivity and catalyst turnover. |

| Transition Metal Catalysis | Chiral metal-ligand complexes. | Design of effective and selective chiral ligands. |

| Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salts. researchgate.netthieme-connect.denih.govresearchgate.net | Optimizing reaction conditions for high stereocontrol. |

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental studies will be crucial for accelerating progress in all the aforementioned areas. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, catalyst design, and the prediction of reactivity.

Mechanism Elucidation: Computational studies can be used to model transition states and reaction pathways, providing a deeper understanding of the factors that control reactivity and selectivity in reactions involving this compound. mdpi.comrsc.orgnih.govsemanticscholar.org

Catalyst Design: Molecular modeling can aid in the rational design of new catalysts for the sustainable and asymmetric synthesis of this compound. By predicting the binding of substrates and the energies of transition states, computational chemistry can guide experimental efforts towards the most promising catalyst structures.

Reactivity Prediction: Computational tools can be used to predict the reactivity of this compound towards a variety of reagents and under different reaction conditions. researchgate.netmdpi.comelsevierpure.com This can help in identifying novel and unconventional reaction pathways for further experimental investigation.

| Synergistic Approach | Computational Tool | Application |

|---|---|---|

| Mechanism Elucidation | DFT, ab initio methods. mdpi.comrsc.orgnih.govsemanticscholar.org | Modeling transition states and reaction intermediates. |

| Catalyst Design | Molecular docking, QM/MM. | Rational design of chiral catalysts and ligands. |

| Reactivity Prediction | Frontier Molecular Orbital (FMO) theory, reaction kinetics simulations. researchgate.netmdpi.comelsevierpure.com | Identifying novel reaction pathways. |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 2-(2-Oxo-2-phenylethyl)benzonitrile | Me₃Al | 85–98 | |

| Methyl 2-oxo-2-phenylacetate | None | 70–80* |

*Yield for related ester synthesis under non-catalytic conditions.

Advanced: What mechanistic insights explain the selectivity in Me₃Al-mediated domino reactions involving 2-oxo-2-phenylethyl derivatives?

Answer:

The reaction proceeds via dual activation :

Nucleophilic addition : Me₃Al activates the nitrile group, enabling amine attack to form an imine intermediate.

Cyclization : The aluminum complex stabilizes the transition state, directing 6-endo-dig cyclization to form the isoquinoline core . Computational studies (DFT) suggest that steric hindrance at the benzylic position dictates regioselectivity, favoring 1-aminoisoquinoline over alternative products.

Q. Key experimental validation :

- Kinetic isotope effects (KIE) : KIE > 1.0 confirms rate-limiting nucleophilic addition.

- In-situ NMR : Traces intermediates like aluminum-bound enolates.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR : and NMR identify the sulfonate group (δ 7.5–8.0 ppm for aromatic protons) and carbonyl resonance (δ 190–200 ppm in ).

- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities. Quantification uses internal standards (e.g., methyl benzenesulfonate) via peak height ratios .

- IR Spectroscopy : Confirms sulfonate (S=O stretch at 1170–1200 cm⁻¹) and carbonyl (C=O at 1700–1750 cm⁻¹) functionalities.

Q. Table 2: Analytical Parameters for HPLC

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Mobile Phase | Acetonitrile/Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Advanced: How can crystallographic data resolve structural ambiguities in 2-Oxo-2-phenylethyl derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example:

- Twinned data : SHELXL’s twin-law correction handles pseudo-merohedral twinning common in sulfonate derivatives .

- Disorder modeling : Partial occupancy refinement resolves overlapping electron densities in flexible side chains.

Case Study : A 2-oxo-2-phenylethyl adduct showed positional disorder in the sulfonate group. SHELXL’s PART instruction and anisotropic displacement parameters (ADPs) improved the R-factor from 0.12 to 0.05 .

Advanced: What strategies address contradictions in reported synthetic yields for 2-Oxo-2-phenylethyl-based compounds?

Answer:

Discrepancies often arise from:

- Impurity profiles : Side products (e.g., hydrolyzed aldehydes) may inflate yields. LC-MS purity checks are essential .

- Reagent quality : Anhydrous Me₃Al (≥99%) vs. aged stocks affects reproducibility.

- Workup protocols : Silica gel chromatography may degrade acid-sensitive intermediates; use neutral alumina instead .

Q. Resolution workflow :

Replicate conditions with traceable reagents.

Validate yields via orthogonal methods (e.g., quantitative NMR).

Basic: How is this compound utilized in pharmaceutical intermediate synthesis?

Answer:

It serves as a precursor for bioactive molecules :

Q. Key reaction :

- Suzuki-Miyaura coupling : this compound + arylboronic acid → biaryl derivatives (80–90% yield).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.